4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a bromine atom, a cyclopentyl group, and two thiophene rings, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a series of reactions starting from cyclopentanone. This involves the formation of a Grignard reagent, followed by a reaction with thiophene-2-carboxylic acid.
Bromination: The bromination of the thiophene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amidation: The final step involves the formation of the amide bond between the brominated thiophene and the cyclopentyl intermediate. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene rings.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaH or KOH).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
- 4-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
- 4-bromo-N-(1-(furan-2-yl)cyclopentyl)thiophene-2-carboxamide
Uniqueness
4-bromo-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is unique due to the presence of both bromine and thiophene rings, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c15-10-8-11(19-9-10)13(17)16-14(5-1-2-6-14)12-4-3-7-18-12/h3-4,7-9H,1-2,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOARGKDWDZEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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